molecular formula C13H19NO B15091237 1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine

1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine

Katalognummer: B15091237
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: OUYHCCQCNXUFEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine is an organic compound with the molecular formula C13H19NO It is a derivative of phenylethylamine, featuring a cyclobutylmethoxy group attached to the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine typically involves the following steps:

    Formation of the Cyclobutylmethoxy Group: The initial step involves the preparation of cyclobutylmethanol, which is then converted to cyclobutylmethoxy chloride using thionyl chloride (SOCl2).

    Attachment to the Phenyl Ring: The cyclobutylmethoxy chloride is then reacted with 4-hydroxyacetophenone in the presence of a base such as potassium carbonate (K2CO3) to form 1-[4-(Cyclobutylmethoxy)phenyl]ethanone.

    Reduction to Amine: The final step involves the reduction of the ketone group to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on neurotransmitter systems.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine can be compared with other similar compounds, such as:

    1-[4-(Cyclopropylmethoxy)phenyl]ethan-1-amine: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

    1-[4-(Cyclopentylmethoxy)phenyl]ethan-1-amine: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.

    1-[4-(Cyclohexylmethoxy)phenyl]ethan-1-amine: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C13H19NO

Molekulargewicht

205.30 g/mol

IUPAC-Name

1-[4-(cyclobutylmethoxy)phenyl]ethanamine

InChI

InChI=1S/C13H19NO/c1-10(14)12-5-7-13(8-6-12)15-9-11-3-2-4-11/h5-8,10-11H,2-4,9,14H2,1H3

InChI-Schlüssel

OUYHCCQCNXUFEV-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=C(C=C1)OCC2CCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.